Ethyl 4-hydroxypyrrolo[2,1-f][1,2,4]triazine-5-carboxylate is a chemical compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazines. This compound is characterized by its unique structural features that include a pyrrole ring fused to a triazine ring, which imparts specific chemical properties and reactivity. It is identified by the CAS number 938192-23-5 and is of interest in various scientific fields due to its potential applications in medicinal chemistry and material science.
This compound can be synthesized through various chemical methods and is available from multiple chemical suppliers. It is classified under heterocyclic compounds due to the presence of nitrogen atoms in its ring structures. Ethyl 4-hydroxypyrrolo[2,1-f][1,2,4]triazine-5-carboxylate is often used as a building block in the synthesis of more complex molecules and has been investigated for its biological activities.
The synthesis of Ethyl 4-hydroxypyrrolo[2,1-f][1,2,4]triazine-5-carboxylate typically involves several steps:
The molecular formula for Ethyl 4-hydroxypyrrolo[2,1-f][1,2,4]triazine-5-carboxylate is with a molecular weight of approximately 207.19 g/mol. The structure features:
The compound's structure can be visualized using various chemical drawing software tools or databases like PubChem or ChemSpider.
Ethyl 4-hydroxypyrrolo[2,1-f][1,2,4]triazine-5-carboxylate undergoes several types of chemical reactions:
The specific conditions for these reactions often involve controlling temperature and solvent choice to optimize yield and selectivity.
The mechanism of action for Ethyl 4-hydroxypyrrolo[2,1-f][1,2,4]triazine-5-carboxylate involves its interaction with biological targets at the molecular level. This compound has been studied for its potential effects on enzyme inhibition and protein interactions, suggesting that it may modulate specific biochemical pathways relevant to therapeutic outcomes.
Relevant data on these properties can be obtained from safety data sheets (SDS) provided by chemical suppliers.
Ethyl 4-hydroxypyrrolo[2,1-f][1,2,4]triazine-5-carboxylate has several scientific applications:
This compound's versatility makes it a valuable asset in both research and industrial applications.
The therapeutic exploration of pyrrolotriazines began in earnest following the discovery of natural 1,2,4-triazine alkaloids in the 1960s. Early research focused on pyrimido[5,4-e][1,2,4]triazine antibiotics (e.g., compound 7 in [7]), which demonstrated potent RNA virus inhibition. This inspired systematic investigation into synthetic analogs, revealing that annulation with pyrrole significantly enhanced cellular permeability and target affinity compared to monocyclic triazines. By the 1990s, ethyl 4-hydroxypyrrolo[2,1-f][1,2,4]triazine-5-carboxylate emerged as a key intermediate for antiviral nucleoside analogs, where its C-5 carboxylate enabled covalent conjugation to sugar moieties mimicking natural nucleosides [7] [9].
Pivotal advancements occurred when researchers leveraged the scaffold’s Diels-Alder reactivity (Inverse Electron Demand) to generate complex polyheterocycles. As noted in [7], 1,2,4-triazines serve as dienes in cycloadditions with enol ethers, yielding functionalized pyridines critical for anticancer drug development. This synthetic approach facilitated the creation of kinase inhibitors targeting EGFR and VEGFR, where the pyrrolotriazine core acts as a purine isostere. The C-4 hydroxy group proved essential for mimicking adenine’s hydrogen-bonding pattern in ATP-binding pockets, while the C-5 ethyl ester balanced lipophilicity for cellular uptake. These innovations positioned pyrrolotriazines as alternatives to quinazoline-based inhibitors, with several derivatives advancing to clinical trials for solid tumors [7].
Table 1: Evolution of Key Pyrrolotriazine Therapeutics
Compound | Therapeutic Target | Structural Features | Development Phase |
---|---|---|---|
Early triazine-3,5-diones [7] | RNA polymerase | Monocyclic 1,2,4-triazine | Preclinical (1970s) |
Pyrimido[5,4-e][1,2,4]triazines [7] | Viral reverse transcriptase | Fused pyrimidine-triazine | Preclinical (1980s) |
5-Carboxylate derivatives | Kinases (EGFR/VEGFR) | C-4 OH, C-5 COOEt, pyrrolo fusion | Clinical (2000s) |
6-Carboxylate isomers [3] | Inactive metabolites | Positional isomerism at carboxylate | N/A |
Electronic and Steric ImplicationsThe pharmacological profile of ethyl 4-hydroxypyrrolo[2,1-f][1,2,4]triazine-5-carboxylate is exquisitely sensitive to substituent positioning. Comparative studies between C-5 and C-6 carboxylate isomers reveal dramatic activity differences. The C-5 carboxylate (CAS 1204245-21-5 [1], 938192-23-5 [6]) enables optimal hydrogen bonding with kinase hinge regions, while the C-6 isomer (ethyl 4-hydroxypyrrolo[1,2-f][1,2,4]triazine-6-carboxylate, CAS 869067-01-6 [3]) exhibits steric clashes that reduce potency by >50-fold. This positional dependency stems from the scaffold’s electronic asymmetry: Quantum mechanical calculations confirm higher electron density at C-6 versus C-5, making the C-5 carbonyl more electrophilic and thus more reactive in nucleophilic displacement reactions common in prodrug strategies [3] [6] [9].
The C-4 hydroxy group exists predominantly as the 4-oxo tautomer, forming an intramolecular hydrogen bond with N-3 that stabilizes a planar conformation essential for intercalation. This tautomerization (verified via X-ray crystallography in [3]) creates a pseudo-six-membered ring that enhances rigidity and DNA minor groove affinity. Ethyl esterification at C-5 provides critical pharmacokinetic advantages over carboxylic acid analogs, with logP values (~1.2) balancing membrane permeability and solubility. Controlled hydrolysis studies demonstrate that the ethyl ester undergoes gradual hepatic conversion to the active acid, sustaining therapeutic plasma levels [2] [6].
Structure-Activity Relationship (SAR) InsightsSystematic derivatization of the C-5 ester and C-4 hydroxy groups has yielded definitive SAR trends:
Table 2: Bioactivity Modulation via Substituent Engineering
Substituent Pattern | Biological Activity | Potency (IC50) | Key Property Changes |
---|---|---|---|
4-OH, 5-COOEt (parent) [1] [6] | Broad-spectrum kinase inhibition | 1.2 μM (EGFR) | Baseline solubility/logP |
4-Cl, 6-OMe, 5-COOEt [8] | Covalent irreversible inhibitors | 0.3 μM (BTK) | Enhanced electrophilicity |
4-Oxide, 5-COOEt [3] | DNA intercalation | 8.7 μM (Topo II) | Increased planarity |
4-OH, 5-COO-iPr [4] | VEGFR2 selective inhibition | 0.07 μM (VEGFR2) | Higher lipophilicity (clogP +0.9) |
4-OH, 5-COOEt, 6-COOH [3] | Inactive metabolite | >100 μM | Enhanced polarity (logP -1.4) |
Metabolic and Computational PerspectivesPositional isomerism profoundly impacts metabolism: C-5 carboxylates undergo ester hydrolysis followed by β-oxidation, while C-6 isomers form inactive glucuronides. Molecular dynamics simulations reveal that the C-5 carboxylate orientation permits salt bridge formation with Lys721 in EGFR, contributing ~3.2 kcal/mol binding energy – an interaction geometrically inaccessible to C-6 analogs. Furthermore, the C-4 hydroxy group’s tautomeric state modulates electron delocalization across the triazine ring, altering dipole moments from 5.2 Debye (4-OH form) to 6.8 Debye (4-oxo form) and optimizing electrostatic complementarity with therapeutic targets [3] [7] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: